N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a benzamide group, an indole ring, and a nitrophenyl group, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that compounds with similar structures can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Compounds with similar structures have shown promising activity in various biological assays . For example, they have demonstrated significant antibacterial and antifungal activity, as well as noteworthy activity against Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a thiol to form the nitrophenyl sulfide . The final step involves the coupling of the indole derivative with benzoyl chloride to form the benzamide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving indole derivatives.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Tryptophan: An essential amino acid with distinct biological functions.
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical reactivity and potential bioactivity .
Properties
IUPAC Name |
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c28-24(19-6-2-1-3-7-19)25-14-15-26-16-23(21-8-4-5-9-22(21)26)31-17-18-10-12-20(13-11-18)27(29)30/h1-13,16H,14-15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKRBOPTNUPEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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